molecular formula C11H9NO2S B150953 2-(4-Phenylthiazol-2-YL)acetic acid CAS No. 38107-10-7

2-(4-Phenylthiazol-2-YL)acetic acid

Cat. No. B150953
CAS RN: 38107-10-7
M. Wt: 219.26 g/mol
InChI Key: OLQHHTZTEVMZLC-UHFFFAOYSA-N
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Description

The compound "2-(4-Phenylthiazol-2-yl)acetic acid" is a derivative of acetic acid, which is a part of a broader class of compounds that have been studied for various applications, including their potential as inhibitors and their interaction with other chemical entities. Although the provided papers do not directly discuss this specific compound, they do provide insights into related structures and their properties, which can be useful for understanding the behavior and characteristics of "2-(4-Phenylthiazol-2-yl)acetic acid".

Synthesis Analysis

The synthesis of related acetic acid derivatives often involves condensation reactions, as seen in the synthesis of 2-arylbenzothiazoles using acetic acid–promoted condensation under microwave irradiation and solvent-free conditions . Similarly, the synthesis of naphtho[1,2-d]isothiazole acetic acid derivatives involves a series of reactions that lead to compounds with significant inhibitory activity against aldose reductase . These methods suggest that the synthesis of "2-(4-Phenylthiazol-2-yl)acetic acid" could potentially be achieved through similar condensation reactions, possibly under microwave-assisted conditions for efficiency.

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-(4-Phenylthiazol-2-yl)acetic acid" has been studied using various techniques, including X-ray diffractometry . These studies provide detailed information on the molecular and supramolecular structures, which can be crucial for understanding the reactivity and interaction of the compound with biological targets or other chemical entities.

Chemical Reactions Analysis

The reactivity of acetic acid derivatives is influenced by the substituents on the thiazole ring. For instance, the introduction of a second carboxylic group significantly enhances the inhibitory activity of naphtho[1,2-d]isothiazole derivatives . The reaction of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenyl isothiocyanate leads to the formation of ketene dithioacetals and acetals . These reactions highlight the potential chemical pathways that "2-(4-Phenylthiazol-2-yl)acetic acid" might undergo, depending on the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives are influenced by their structural features. The ionization constants, solubility, and other properties can be determined through experimental studies such as potentiometric titration . These properties are essential for predicting the behavior of the compound in different environments, which is particularly important for pharmaceutical applications.

Scientific Research Applications

Synthesis and Properties

  • Research on 2-(4-Phenylthiazol-2-YL)acetic acid and its derivatives primarily focuses on synthesis and exploring physical-chemical properties. Salionov (2015) synthesized derivatives of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, confirming their structures through various spectroscopic methods and studying their acute toxicity (Salionov, 2015). Similarly, Gotsulya (2016) synthesized salts of 2-(5-((theophylline-7'-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic acid, examining their properties and confirming their structures with spectroscopic analysis (Gotsulya, 2016).

Biomedical Applications

  • A significant area of research is the potential biomedical applications of these compounds. For example, a study by La Motta et al. (2008) focused on acetic acid aldose reductase inhibitors bearing a five-membered heterocyclic core, which showed potential in preventing cataract development in animal models (La Motta et al., 2008). Moreover, Jilani et al. (2013) synthesized and evaluated 4-aminophenylbenzoxazol-2-yl-5-acetic acid for inflammatory bowel diseases, finding it as effective as 5-aminosalicylic acid for ulcerative colitis (Jilani, Shomaf, & Alzoubi, 2013).

Antimicrobial Activity

  • The antimicrobial properties of 2-(4-Phenylthiazol-2-YL)acetic acid derivatives have also been a research focus. For instance, Shcherbyna et al. (2016) studied the antimicrobial activity of 2-((4-R-3-(morfolinomethylene)-4H-1,2,4-triazole-5-yl)thio) acetic acid salts, finding them effective against certain bacterial strains (Shcherbyna et al., 2016). Additionally, Badwaik et al. (2009) synthesized novel phenylthiazole and quinazoline derivatives, assessing them for antibacterial activity (Badwaik et al., 2009).

properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQHHTZTEVMZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397999
Record name (4-Phenyl-1,3-thiazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylthiazol-2-YL)acetic acid

CAS RN

38107-10-7
Record name (4-Phenyl-1,3-thiazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Jastaniah - 2019 - search.proquest.com
Our lab has previously synthesized peptidomimetic cysteine protease inhibitors that are efficacious in mice models of Alzheimer's Disease. 9 However, because they possess the highly …
Number of citations: 2 search.proquest.com

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